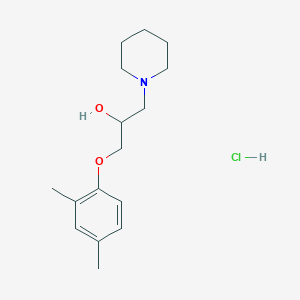![molecular formula C25H36N2O2 B5011366 1-(2-ethoxyphenyl)-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5011366.png)
1-(2-ethoxyphenyl)-4-[4-(hexyloxy)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-4-[4-(hexyloxy)benzyl]piperazine, also known as EHBp, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-(2-ethoxyphenyl)-4-[4-(hexyloxy)benzyl]piperazine is not fully understood. However, it has been suggested that it acts as a modulator of the serotonin and dopamine systems in the brain. This compound has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been found to bind to the dopamine transporter, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to improvements in mood and motivation. This compound has also been found to reduce the levels of cortisol, a hormone involved in the stress response. This compound has been found to have minimal toxicity and does not produce any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-ethoxyphenyl)-4-[4-(hexyloxy)benzyl]piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity level. This compound has been found to be stable under various conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. This compound also has a short half-life, which can limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-ethoxyphenyl)-4-[4-(hexyloxy)benzyl]piperazine. One area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders. Further studies are also needed to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.
Métodos De Síntesis
1-(2-ethoxyphenyl)-4-[4-(hexyloxy)benzyl]piperazine can be synthesized using a series of chemical reactions. The starting compound is 1-(2-ethoxyphenyl)piperazine, which is reacted with 4-(hexyloxy)benzaldehyde in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reduced using sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
1-(2-ethoxyphenyl)-4-[4-(hexyloxy)benzyl]piperazine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. This compound has also been studied for its potential use as a diagnostic tool for certain neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(4-hexoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-3-5-6-9-20-29-23-14-12-22(13-15-23)21-26-16-18-27(19-17-26)24-10-7-8-11-25(24)28-4-2/h7-8,10-15H,3-6,9,16-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEFSYCKZVNPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5011290.png)

![methyl 3-oxo-3-{[2-(1-piperidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B5011304.png)
![5-[4-(allyloxy)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011312.png)
![1-(2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}phenyl)ethanone](/img/structure/B5011314.png)
![1-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]ethanone](/img/structure/B5011322.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5011335.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(3,5-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5011341.png)

![N~1~-cyclohexyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5011378.png)
![N-methyl-1-[2-(4-morpholinyl)ethyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5011382.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5011387.png)